Predicted Lipophilicity: The 2.2.1 Scaffold Is Substantially Less Lipophilic Than the 2.2.2 Analog
The target compound (2-oxabicyclo[2.2.1]heptane scaffold) exhibits a predicted LogP of 0.1833, as reported in the Leyan technical datasheet . In contrast, the directly analogous 2-oxabicyclo[2.2.2]octane congener (CAS 2375195-27-8)—bearing the identical 1-carboxylic acid and 4-methoxycarbonyl substitution pattern—has a predicted LogP of 0.7924 per Fluorochem data and 0.5734 per Leyan data . This represents a LogP increase of approximately 0.4–0.6 log units for the larger ring system. Such a difference exceeds the typical acceptable variance for matched molecular pair analysis and indicates that the 2.2.1 scaffold confers meaningfully lower lipophilicity.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1833 |
| Comparator Or Baseline | 4-Methoxycarbonyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2375195-27-8): LogP = 0.7924 ; LogP = 0.5734 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 for the [2.2.2] analog versus the [2.2.1] target |
| Conditions | Predicted LogP values from vendor computational property datasets (Leyan, Fluorochem); not experimentally determined |
Why This Matters
Lower LogP is associated with improved aqueous solubility and reduced metabolic clearance via CYP450 enzymes, factors that directly influence the developability profile of lead compounds incorporating this scaffold.
